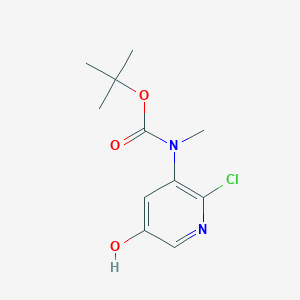
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate: is a synthetic organic compound with a complex structure that includes a tert-butyl group, a chlorinated pyridine ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-hydroxypyridine and tert-butyl isocyanate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-chloro-5-pyridone derivatives.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its carbamate group is known to interact with serine hydrolases, making it a useful tool in enzymology.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the carbamate group suggests potential activity as an enzyme inhibitor, which could be useful in the development of drugs for diseases such as cancer or neurodegenerative disorders.
Industry
In the agricultural industry, compounds similar to this compound are investigated for their potential use as pesticides or herbicides due to their ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate involves its interaction with enzyme active sites. The carbamate group can form a covalent bond with the serine residue in the active site of serine hydrolases, leading to enzyme inhibition. This inhibition can disrupt various biological pathways, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate: Lacks the N-methyl group, making it less sterically hindered.
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-ethylcarbamate: Contains an ethyl group instead of a methyl group, potentially altering its reactivity and interaction with enzymes.
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-isopropylcarbamate: Has a bulkier isopropyl group, which may affect its binding affinity and specificity.
Uniqueness
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the N-methyl group can influence its steric and electronic properties, potentially enhancing its effectiveness as an enzyme inhibitor compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
tert-butyl N-(2-chloro-5-hydroxypyridin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14(4)8-5-7(15)6-13-9(8)12/h5-6,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHLNHLKTXGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
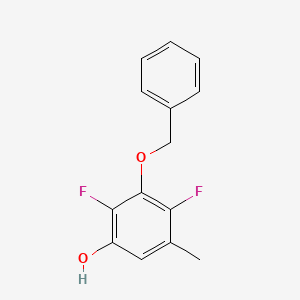

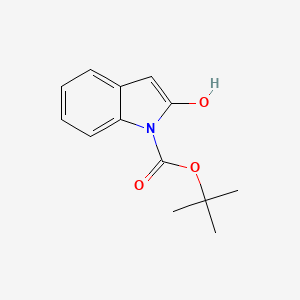
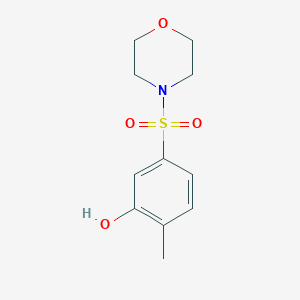
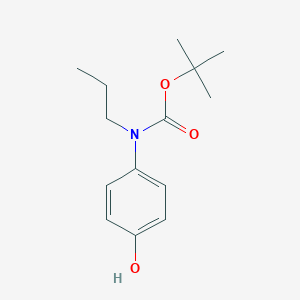
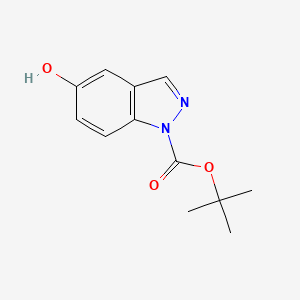

![1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-ol](/img/structure/B8034112.png)
![5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B8034124.png)
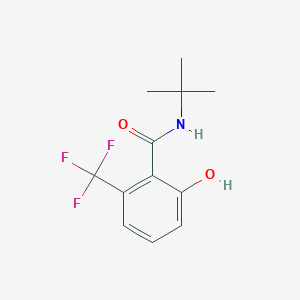
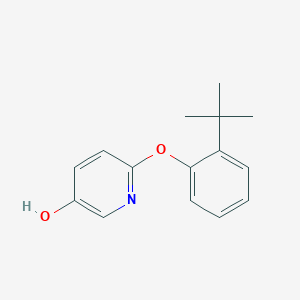
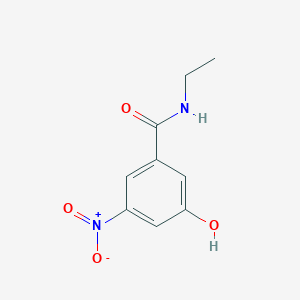
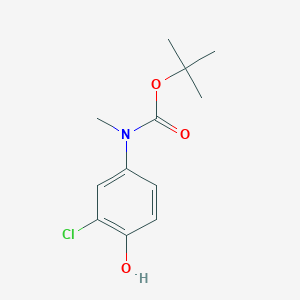
![5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride](/img/structure/B8034155.png)
